3-Acetyloxy-2-acetylaminofluorene
Overview
Description
3-Acetyloxy-2-acetylaminofluorene is an organic compound with the molecular formula C17H15NO3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both acetoxy and acetylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Acetyloxy-2-acetylaminofluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-amino-3-acetoxyfluorene.
Substitution: Formation of various substituted fluorene derivatives.
Scientific Research Applications
3-Acetyloxy-2-acetylaminofluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its potential use in cancer research due to its ability to form DNA adducts.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyloxy-2-acetylaminofluorene involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to the formation of DNA adducts. The formation of these adducts can result in mutagenic and carcinogenic effects. The compound primarily targets guanine bases in DNA, leading to mutations that can contribute to cancer development.
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminofluorene: A closely related compound with similar chemical properties and applications.
N-Acetoxy-2-acetylaminofluorene: Another derivative with enhanced reactivity due to the presence of an acetoxy group.
Uniqueness
3-Acetyloxy-2-acetylaminofluorene is unique due to its specific combination of acetoxy and acetylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts makes it particularly valuable in cancer research and mutagenesis studies.
Properties
IUPAC Name |
(2-acetamido-9H-fluoren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10(19)18-16-8-13-7-12-5-3-4-6-14(12)15(13)9-17(16)21-11(2)20/h3-6,8-9H,7H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHDEZOETZXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222439 | |
Record name | 3-Acetoxy-2-acetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7213-98-1 | |
Record name | 3-Acetyloxy-2-acetylaminofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetoxy-2-acetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETYLOXY-2-ACETYLAMINOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KJ11S867Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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